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Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued
for its sweet, fruity, pineapple-like aroma. It is utilized in a variety of cosmetic and personal care
products to impart or enhance their scent. As with all cosmetic ingredients, a thorough
evaluation of its safety is paramount to ensure consumer well-being. This document provides
detailed application notes, summarizing the toxicological profile of Allyl
cyclohexanepropionate, and outlines key experimental protocols for its safety assessment.

Toxicological Profile and Safety Assessment

The safety of Allyl cyclohexanepropionate has been evaluated by the Research Institute for
Fragrance Materials (RIFM). The assessments conclude that this ingredient is safe for use in
cosmetic products when used within established concentration limits. Key toxicological
endpoints that have been assessed include genotoxicity, repeated dose toxicity, reproductive
toxicity, skin sensitization, and phototoxicity.

Data Presentation: Summary of Toxicological Data

The following tables summarize the key quantitative data from safety assessments of Allyl
cyclohexanepropionate.
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Table 1: Genotoxicity and Mutagenicity Data

Concentration/ .
Assay Type Test System 5 Results Conclusion
ose

Salmonella

typhimurium

strains TA98, - ) ]
Ames Test Not specified Negative[1] Not mutagenic

TA100, TA1535,

TA1537, and

TA1538

] Negative (with
Mammalian Cell

] Chinese hamster  Up to 2000 and without ]
Gene Mutation ) Not mutagenic
lung cells pg/mL metabolic
Assay (HPRT) o
activation)[1]
) Negative (with
In Vitro Human .
) ) Up to 1963.0 and without )
Micronucleus peripheral blood ) Not clastogenic
pg/mL metabolic
Test lymphocytes o
activation)[1]
Negative for )
BlueScreen N N o Not genotoxic or
Not specified Not specified cytotoxicity and )
Assay . cytotoxic
genotoxicity

Table 2: Skin Sensitization Data
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Concentration/

Assay Type Test System Results Conclusion
Dose
Guinea Pig Sensitization
Maximization Guinea pigs 100% reactions Skin sensitizer
Test (GPMT) observed[1]
No sensitization Not a sensitizer
Draize Test Guinea pigs 0.025% solution reactions at this
induced[1] concentration
No skin Low sensitization
Human o o
o 4% (2760 sensitization potential in
Maximization Humans ] )
Test pg/cm?) reactions humans at this
es
observed[1][2] concentration
No reactions o
, . o Low sensitization
Confirmation of indicative of o
o 1% (1181 o potential in
No Induction in Humans sensitization in )
pg/cm?) humans at this

Humans (CNIH)

106 volunteers[1]

[2]

concentration

Table 3: Systemic Toxicity and Exposure Levels

Endpoint

Value

Basis

Reference

No Observed Adverse
Effect Level (NOAEL)

32 mg/kg/day

Repeated Dose

Toxicity (Read-across

data)

[2]

No Expected
Sensitization Induction
Level (NESIL)

1100 pg/cmz

Weight of Evidence

(WoE) from structural

[1](2]

analysis, animal, and

human studies

Reference Dose (RfD)  0.32 mg/kg/day Not specified [1]
Predicted Skin B
] 40% Not specified [1]
Absorption
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Experimental Protocols

Detailed methodologies for key toxicological and safety assays are provided below. These
protocols are based on internationally recognized guidelines, such as those from the
Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD TG
471

Objective: To assess the potential of Allyl cyclohexanepropionate to induce gene mutations
in bacteria.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test

substance and plated on a minimal medium lacking the required amino acid. Only bacteria that
undergo a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

o Strains: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535,
TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix from induced rat liver) to detect metabolites that may be
mutagenic.

e Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate
concentration range. At least five different analyzable concentrations of the test substance
should be used.

o Test Procedure (Plate Incorporation Method):

o To sterile tubes, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and
0.1 mL of the test substance solution or control.

o For tests with metabolic activation, 0.5 mL of S9 mix is also added.
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o The contents are mixed and poured onto the surface of a minimal glucose agar plate.

o Plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies per plate is counted. A substance is
considered mutagenic if it produces a concentration-related increase in the number of
revertant colonies and/or a reproducible and statistically significant positive response for at
least one concentration.

In Vitro Mammalian Cell Gene Mutation Test (HPRT
Assay) - OECD TG 476

Objective: To evaluate the potential of Allyl cyclohexanepropionate to induce gene mutations
in mammalian cells.

Principle: This assay measures forward mutations at the hypoxanthine-guanine
phosphoribosyltransferase (HPRT) locus in cultured mammalian cells. Cells with a functional
HPRT enzyme are sensitive to the toxic purine analogue 6-thioguanine (6-TG). Mutant cells
lacking HPRT activity are resistant to 6-TG and can proliferate to form colonies.

Methodology:

e Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human
TKG6 cells.

o Metabolic Activation: The assay is conducted with and without an exogenous metabolic
activation system (S9 mix).

o Treatment: Cells are exposed to the test substance at various concentrations for a defined
period (e.g., 4-24 hours).

o Expression Period: After treatment, cells are cultured in a non-selective medium for a period
(typically 7-9 days) to allow for the expression of the mutant phenotype.

o Mutant Selection: Cells are then plated in a medium containing 6-TG to select for HPRT-
deficient mutants.
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o Data Analysis: The number of mutant colonies is counted, and the mutant frequency is
calculated. A substance is considered mutagenic if it induces a concentration-dependent and
statistically significant increase in the mutant frequency.

In Vitro Mammalian Cell Micronucleus Test - OECD TG
487

Objective: To detect the potential of Allyl cyclohexanepropionate to induce chromosomal
damage (clastogenicity or aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome
fragments or whole chromosomes that lag behind during cell division. An increase in the
frequency of micronucleated cells indicates chromosomal damage.

Methodology:

e Cell Culture: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6)
are used.

o Treatment: Cells are exposed to the test substance with and without metabolic activation (S9

mix).

» Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting
in binucleated cells. This allows for the identification of cells that have completed one nuclear
division after treatment.

e Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain
(e.g., Giemsa or a fluorescent dye).

» Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at
least 2000 binucleated cells per concentration.

o Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent
and statistically significant increase in the frequency of micronucleated cells.
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Guinea Pig Maximization Test (GPMT) for Skin
Sensitization - OECD TG 406

Objective: To assess the potential of Allyl cyclohexanepropionate to induce skin sensitization
in a guinea pig model.

Principle: This is an adjuvant-type test where the immune response is enhanced to increase
the sensitivity of the assay.

Methodology:
e Animals: Young, healthy albino guinea pigs are used.
 Induction Phase:

o Day 0O (Intradermal Injections): Three pairs of intradermal injections are made in the
shoulder region:

» Freund's Complete Adjuvant (FCA) emulsified with water.
= The test substance in a suitable vehicle.
= The test substance emulsified in FCA.

o Day 7 (Topical Application): The test substance is applied topically to the injection site
under an occlusive patch for 48 hours.

e Challenge Phase:

o Day 21: The test substance is applied topically to a naive site on the flank of both test and
control animals under an occlusive patch for 24 hours.

e Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after
patch removal and scored on a scale (e.g., 0-3).

» Data Analysis: A substance is considered a sensitizer if the incidence and/or severity of skin
reactions in the test group are significantly greater than in the control group.
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Human Repeat Insult Patch Test (HRIPT) for Skin
Sensitization

Objective: To determine the potential of a product containing Allyl cyclohexanepropionate to
cause skin irritation and/or sensitization in humans.

Principle: The test involves repeated application of the test material to the skin of human
volunteers to induce sensitization, followed by a challenge phase to elicit a response.

Methodology:
o Subjects: A panel of 50-200 healthy adult volunteers is recruited.
 Induction Phase:

o The test material is applied to the same site on the back under an occlusive or semi-
occlusive patch.

o Patches are applied three times a week for three consecutive weeks (a total of nine
applications).

o The patch is removed after 24 or 48 hours, and the site is graded for irritation before the
next application.

» Rest Period: A 10-14 day rest period follows the induction phase, during which no patches
are applied.

e Challenge Phase:
o A challenge patch with the test material is applied to a naive skin site.
o The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.

o Data Analysis: The incidence and severity of skin reactions are recorded. Any reaction that
suggests sensitization (e.g., spreading erythema, edema, papules) is carefully evaluated by
a dermatologist.
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In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432

Objective: To assess the phototoxic potential of Allyl cyclohexanepropionate.

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of

a non-cytotoxic dose of simulated sunlight (UVA/visible light). A substance is considered

phototoxic if its cytotoxicity is increased by light exposure.

Methodology:

Cell Line: Balb/c 3T3 mouse fibroblasts are commonly used.

Treatment: Cells are incubated with a range of concentrations of the test substance for a
short period (e.g., 1 hour).

Irradiation: One set of treated plates is exposed to a controlled dose of UVA/visible light,
while a duplicate set is kept in the dark.

Viability Assessment: After irradiation, the treatment medium is replaced with culture
medium, and the cells are incubated for another 24 hours. Cell viability is then determined
using the Neutral Red Uptake (NRU) assay.

Data Analysis: The concentration-response curves for both the irradiated and non-irradiated
cells are compared. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50
values (concentration that reduces viability by 50%) from both conditions. A PIF value above
a certain threshold (e.g., >5) indicates phototoxic potential.

Visualization of Workflows and Pathways
Fragrance Safety Assessment Workflow
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Caption: Workflow for the safety assessment of a fragrance ingredient.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1218758?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Skin Sensitization Adverse Outcome Pathway (AOP)
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Caption: Simplified Adverse Outcome Pathway for skin sensitization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1218758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218758?utm_src=pdf-custom-synthesis
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://www.testinglab.com/oecd-tg-432-in-vitro-phototoxicity-testing-of-surface-treatments
https://www.benchchem.com/product/b1218758#use-of-allyl-cyclohexanepropionate-as-a-fragrance-ingredient-in-cosmetics
https://www.benchchem.com/product/b1218758#use-of-allyl-cyclohexanepropionate-as-a-fragrance-ingredient-in-cosmetics
https://www.benchchem.com/product/b1218758#use-of-allyl-cyclohexanepropionate-as-a-fragrance-ingredient-in-cosmetics
https://www.benchchem.com/product/b1218758#use-of-allyl-cyclohexanepropionate-as-a-fragrance-ingredient-in-cosmetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1218758?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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